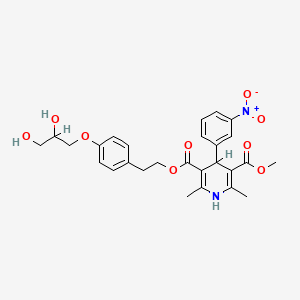

2-(4-(2,3-Dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid

Vue d'ensemble

Description

RS-93522 est un bloqueur des canaux calciques de type dihydropyridine. Il s’agit d’un médicament à petites molécules de formule chimique C27H30N2O9. Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies cardiovasculaires telles que l’hypertension .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de RS-93522 implique la préparation d’une structure de base dihydropyridine. La réaction commence généralement par la condensation d’un aldéhyde, d’un β-cétoester et d’ammoniac ou d’un sel d’ammonium. Les conditions réactionnelles impliquent souvent l’utilisation d’un solvant tel que l’éthanol et d’un catalyseur tel que l’acide acétique. Le mélange est chauffé à reflux pour faciliter la formation du cycle dihydropyridine .

Méthodes de production industrielle

Dans les milieux industriels, la production de RS-93522 peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

RS-93522 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la pyridine.

Réduction : Les réactions de réduction peuvent convertir le cycle dihydropyridine en tétrahydropyridine ou en cycle pipéridine entièrement saturé.

Réactifs et conditions communs

Oxydation : Les oxydants courants incluent le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions incluent des dérivés de la pyridine, des composés tétrahydropyridine et divers dérivés dihydropyridine substitués .

Applications de la recherche scientifique

RS-93522 a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques et leurs interactions avec d’autres molécules.

Biologie : Étudié pour ses effets sur les canaux calciques cellulaires et son potentiel à moduler les fonctions cellulaires.

Médecine : Exploré comme agent thérapeutique pour le traitement des maladies cardiovasculaires, en particulier l’hypertension.

Applications De Recherche Scientifique

Pharmacological Applications

1. Calcium Channel Blockade

The primary application of this compound lies in its ability to act as a calcium channel blocker . Dihydropyridine derivatives are well-known for their role in inhibiting calcium influx into cardiac and smooth muscle cells. This mechanism leads to:

- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.

- Antihypertensive Effects : Studies have indicated that derivatives similar to this compound exhibit significant antihypertensive properties due to their calcium channel blocking activity.

2. Antioxidant Activity

The presence of hydroxyl groups in the structure may confer additional antioxidant properties. Preliminary studies suggest that these groups can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high purity. The synthetic pathway often includes:

- Formation of the dihydropyridine ring.

- Introduction of functional groups such as the propoxy and nitrophenyl substituents.

Modifications to the structure can lead to the development of analogs with improved pharmacological profiles or reduced side effects.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific interactions between this compound and various biological targets involved in cardiovascular regulation.

Molecular Docking Studies : These studies have indicated favorable binding affinities to calcium channels and other receptors involved in vasodilation processes. In vitro assays further support these findings by demonstrating significant reductions in intracellular calcium levels upon treatment with this compound.

Clinical Implications : Ongoing research aims to assess the long-term effects and safety profile of this compound in clinical settings. Early-stage trials suggest promising results in lowering blood pressure without significant adverse effects commonly associated with traditional calcium channel blockers.

Mécanisme D'action

RS-93522 exerce ses effets en bloquant les canaux calciques dépendants du voltage. Cette inhibition empêche l’afflux d’ions calcium dans les cellules, en particulier dans les cellules musculaires lisses vasculaires et les myocytes cardiaques. En réduisant les niveaux de calcium intracellulaire, RS-93522 provoque la relaxation des muscles lisses vasculaires, conduisant à une vasodilatation et à une diminution consécutive de la pression artérielle. De plus, il a été constaté qu’il inhibait l’activité de la phosphodiestérase, ce qui pourrait contribuer à ses effets cardiovasculaires .

Comparaison Avec Des Composés Similaires

RS-93522 est similaire à d’autres bloqueurs des canaux calciques de type dihydropyridine tels que la nifédipine et l’amlodipine. Il possède des propriétés uniques qui le distinguent de ces composés :

Liste de composés similaires

- Nifédipine

- Amlodipine

- Felodipine

- Isradipine

Ces composés partagent une structure de base dihydropyridine similaire et sont utilisés comme bloqueurs des canaux calciques dans le traitement des maladies cardiovasculaires .

Activité Biologique

The compound 2-(4-(2,3-Dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid , also known as RS-93522 , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula

- Molecular Weight : 526.5 g/mol

- CAS Number : 104060-12-0

- Chemical Structure : The compound consists of a pyridine backbone with multiple functional groups including a nitrophenyl moiety and a dihydroxypropoxy substituent.

Research indicates that RS-93522 exhibits several biological activities primarily through the inhibition of specific kinases and pathways involved in cancer progression:

- MEK1/2 Inhibition : The compound has been identified as an inhibitor of MEK1/2 kinases. This inhibition leads to decreased proliferation in various leukemia cell lines such as MV4-11 and MOLM13, with IC50 values reported at approximately 0.3 µM and 1.2 µM respectively .

- Anticancer Activity : In vitro studies have shown that RS-93522 can inhibit the growth of several cancer cell lines, including those from breast (MCF7) and lung (A549) cancers. The compound's activity was evaluated using the National Cancer Institute's 60 cell line screening protocol, where it demonstrated varying degrees of cytotoxicity .

Table 1: Summary of In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF7 | 0.34 | Breast |

| A549 | 0.28 | Lung |

| MV4-11 | 0.3 | Leukemia |

| MOLM13 | 1.2 | Leukemia |

Case Studies

Several case studies have highlighted the efficacy of RS-93522 in preclinical models:

- Study on Acute Leukemia : In a study involving acute biphenotypic leukemia cells, RS-93522 effectively inhibited cell proliferation and downregulated phospho-ERK1/2 levels, indicating its potential as a therapeutic agent for leukemia .

- Xenograft Models : Nude mouse xenograft models demonstrated dose-dependent growth inhibition in tumors derived from BRAF mutant lines when treated with RS-93522, showcasing its potential for targeted cancer therapy .

Toxicity Assessment

Toxicological evaluations indicate that RS-93522 exhibits a maximum tolerated dose at approximately 100 mg/kg in rodent models, with significant toxicity observed at higher doses . Further studies are required to fully understand the compound's safety profile.

Pharmacokinetic Properties

The pharmacokinetics of RS-93522 have been characterized by high oral bioavailability (56–109%), suggesting effective systemic exposure following oral administration .

Propriétés

Numéro CAS |

104060-12-0 |

|---|---|

Formule moléculaire |

C27H30N2O9 |

Poids moléculaire |

526.5 g/mol |

Nom IUPAC |

5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C27H30N2O9/c1-16-23(26(32)36-3)25(19-5-4-6-20(13-19)29(34)35)24(17(2)28-16)27(33)37-12-11-18-7-9-22(10-8-18)38-15-21(31)14-30/h4-10,13,21,25,28,30-31H,11-12,14-15H2,1-3H3 |

Clé InChI |

QLNAYPDWIWUVHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

SMILES canonique |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid RS 93522 RS 93522-004 RS-93522 RS-93522-004 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.